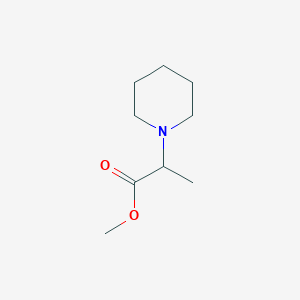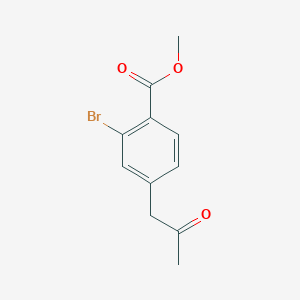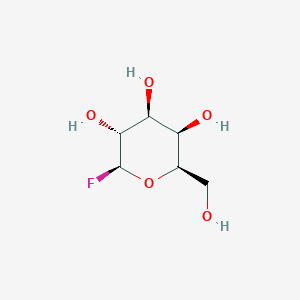
beta-Galactosyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Galactosyl fluoride is a chemical compound that serves as a substrate for various enzymatic reactions, particularly those involving beta-galactosidase enzymes. It is a derivative of galactose, where the hydroxyl group at the anomeric carbon is replaced by a fluorine atom. This modification makes this compound a valuable tool in biochemical studies, especially in the synthesis of oligosaccharides and the study of enzyme mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Beta-Galactosyl fluoride can be synthesized through several methods. One common approach involves the reaction of galactose with hydrogen fluoride in the presence of a catalyst. This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and to ensure the purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Beta-Galactosyl fluoride undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and a suitable enzyme, this compound can be hydrolyzed to produce galactose and fluoride ion.
Substitution: The fluorine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of various galactosyl derivatives.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of beta-galactosidase enzymes under mild aqueous conditions.
Substitution: Requires nucleophiles such as thiols, amines, or alcohols, often in the presence of a base to facilitate the reaction.
Major Products
Hydrolysis: Produces galactose and fluoride ion.
Substitution: Yields various galactosyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Beta-Galactosyl fluoride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate for studying the activity and specificity of beta-galactosidase enzymes.
Medicine: Investigated for its potential in developing enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of lactose-free dairy products and prebiotic oligosaccharides.
Mécanisme D'action
The mechanism of action of beta-Galactosyl fluoride involves its interaction with beta-galactosidase enzymes. The enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of galactose and fluoride ion. This process occurs through a double-displacement mechanism, where the enzyme forms a covalent intermediate with the substrate before releasing the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-Galactosyl fluoride: Similar in structure but differs in the configuration of the anomeric carbon.
Galactose: The parent sugar from which beta-Galactosyl fluoride is derived.
Galactosyl thiols and amines: Derivatives formed through substitution reactions with this compound.
Uniqueness
This compound is unique due to its stability and reactivity, making it an excellent tool for studying enzyme mechanisms and synthesizing complex carbohydrates. Its ability to act as a substrate for beta-galactosidase enzymes sets it apart from other galactosyl derivatives.
Propriétés
Numéro CAS |
2021-62-7 |
|---|---|
Formule moléculaire |
C6H11FO5 |
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 |
Clé InChI |
ATMYEINZLWEOQU-FPRJBGLDSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)F)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)F)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


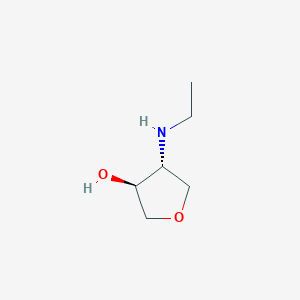
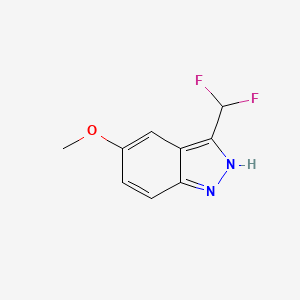
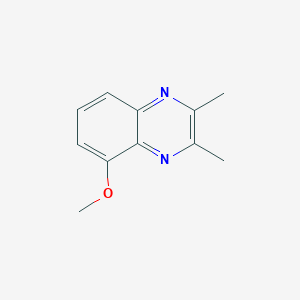
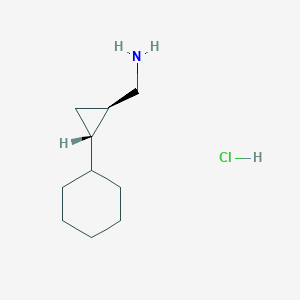
![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)

![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)

